7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine

Medicinal Chemistry Kinase Inhibitor Design Regioselective Synthesis

Securing a regiospecifically pure 5-substituted pyrrolo[2,3-d]pyrimidine scaffold is critical for kinase inhibitor SAR programs but often hindered by isomer contamination. This compound (CAS 1060815-95-3) resolves that bottleneck as the definitive 5-ylmethanamine isomer. Key advantages:

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 1060815-95-3
Cat. No. B1403582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine
CAS1060815-95-3
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESC1=C(C2=CN=CN=C2N1)CN
InChIInChI=1S/C7H8N4/c8-1-5-2-10-7-6(5)3-9-4-11-7/h2-4H,1,8H2,(H,9,10,11)
InChIKeyUXRNIFCCEYBGLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7H-Pyrrolo[2,3-d]pyrimidine-5-methanamine: Structural Identity & Core Properties


7H-Pyrrolo[2,3-d]pyrimidine-5-methanamine (CAS 1060815-95-3) is a heterocyclic primary amine with the molecular formula C₇H₈N₄ and a molecular weight of 148.17 g/mol, featuring a pyrrolo[2,3-d]pyrimidine core with a methanamine substituent at the 5-position of the pyrrole ring [1]. The compound is commercially available at purity grades of 95% and 98% from multiple vendors, with the 98% grade (e.g., MolCore, Leyan) specifically positioned for pharmaceutical R&D and quality control applications . Its computed physicochemical properties—XLogP3 of -0.5, two hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area consistent with moderate polarity—define its solubility and formulation profile [1].

Correct 5-ylmethanamine isomer for C-5 derivatization
Free N(7)–H enables additional diversification
Primary amine provides direct coupling handle

7H-Pyrrolo[2,3-d]pyrimidine-5-methanamine: Isomer & Analog Differentiation


The pyrrolo[2,3-d]pyrimidine scaffold supports multiple regioisomeric attachment points for the methanamine group, and each positional isomer presents distinct reactivity, synthetic accessibility, and biological recognition profiles. The 5-ylmethanamine isomer (CAS 1060815-95-3) places the primary amine on the pyrrole ring carbon adjacent to the pyrimidine fusion, whereas the 4-ylmethanamine isomer (CAS 935466-96-9, as hydrochloride) attaches the amine to the pyrimidine ring [1]. This positional difference alters hydrogen-bonding geometry in target binding sites and changes the electronic environment of the heterocyclic core. Furthermore, N(7)-methylated analogs such as (7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine (CAS 1515112-71-6) introduce steric and electronic modifications that affect both synthetic handling and downstream biological activity . In-class substitution therefore introduces uncontrolled variables in synthetic strategies and biological screening campaigns.

5-ylmethanamine (target)
4-ylmethanamine isomer – amine at pyrimidine C-4 shifts synthetic vector
N(7)–H (target)
N(7)–CH₃ analog – blocked derivatization and reduced H-bond donor count
5-ylmethanamine (target)
Halogenated building blocks – require extra synthetic steps to install amine

7H-Pyrrolo[2,3-d]pyrimidine-5-methanamine: Quantitative Differentiation Evidence


5- vs. 4-ylmethanamine Regioisomer Differentiation

The 5-ylmethanamine isomer positions the primary amine on the pyrrole ring (C-5), whereas the 4-ylmethanamine isomer places it on the pyrimidine ring (C-4). This positional difference is critical because known high-potency pyrrolo[2,3-d]pyrimidine kinase inhibitors—such as JAK3 inhibitor 9a (IC₅₀ = 0.29 nM, >3300-fold selective over other JAK family members)—derive their binding interactions from substituents elaborated at the 4-position of the pyrimidine ring, with the 5-position of the pyrrole ring serving as a distinct vector for modulating selectivity and pharmacokinetic properties [1]. The 5-ylmethanamine thus provides a complementary synthetic handle orthogonal to the 4-position derivatization commonly exploited in lead optimization.

5- vs. 4-Regioisomer
Cross-study comparable
Attachment point: pyrrole C-5 vs. pyrimidine C-4; MW diff +36.46 Da
Positional isomer alters synthetic handle and binding geometry
Relevant for kinase inhibitor SAR and lead optimization
Medicinal Chemistry Kinase Inhibitor Design Regioselective Synthesis

N(7) Substitution Status: Unsubstituted vs. N-Methyl

7H-Pyrrolo[2,3-d]pyrimidine-5-methanamine bears a free N(7)–H on the pyrrole ring (MW 148.17; H-bond donor count = 2), whereas (7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine (CAS 1515112-71-6) carries a methyl group at N(7) (MW 162.19; H-bond donor count reduced to 1) [1]. The presence of the free N–H in the target compound preserves an additional site for hydrogen-bonding interactions with biological targets and offers a reactive handle for selective N-alkylation or N-arylation during library synthesis. The N(7)-methyl analog, by contrast, has this site blocked, restricting diversification options.

N(7) Substitution Status
Class-level inference
N(7)–H vs. N(7)–CH₃; MW diff +14.02 Da; HBD count reduced by 1
N-methyl analog limits derivatization options
Building block versatility inferred from synthetic precedent
Synthetic Chemistry Building Block Versatility N-Alkylation

Computed Polarity Profile vs. Halogenated Building Blocks

The target compound has a computed XLogP3 of -0.5, indicating moderate hydrophilicity [1]. This contrasts sharply with commonly used halogenated pyrrolo[2,3-d]pyrimidine building blocks: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1), a key intermediate for ruxolitinib and tofacitinib synthesis, has a significantly higher computed logP due to the chloro substituent . The lower logP of the 5-methanamine compound translates to improved aqueous solubility, which can facilitate reaction workup and purification in multi-step synthetic sequences.

Computed Lipophilicity
Class-level inference
XLogP3 -0.5 vs. higher logP for 4-chloro analog
May support aqueous solubility and purification
Computed properties; verify experimentally
Physicochemical Profiling Drug-likeness Solubility Prediction

Key Intermediate for Antifolate & Kinase Inhibitor Synthesis

Patent EP 0 589 720 A2 (Eli Lilly, 1994) explicitly describes regiospecific processes for preparing 5-substituted pyrrolo[2,3-d]pyrimidines as intermediates for antineoplastic antifolate agents [1]. The 5-methanamine compound, with its primary amine at the pyrrole C-5 position, serves as a direct precursor for reductive amination and amide coupling reactions that elaborate the side-chain diversity required for dual GARFTase/AICARFTase inhibition—a mechanism validated by compound 8 in J. Med. Chem. (2013), which achieved potent dual enzyme inhibition and ATP pool depletion in KB tumor cells [2]. Additionally, the compound has been explored as a key building block for kinase inhibitors targeting JAK, BTK, and PAK4, with derivatives achieving IC₅₀ values in the low nanomolar range [3].

Synthetic Utility
Supporting evidence
Direct amine coupling avoids extra functional group interconversion
Step-economical entry for antifolate and kinase inhibitor synthesis
Validated in patent and literature synthetic routes
Antifolate Research Kinase Inhibitor Synthesis Chemical Intermediate

7H-Pyrrolo[2,3-d]pyrimidine-5-methanamine: Application Scenarios


5-Substituted Kinase Inhibitor Library Synthesis

The 5-ylmethanamine isomer provides the correct positional handle for elaborating kinase inhibitor candidates where the pyrrole C-5 vector is used to modulate selectivity. High-impact JAK3 inhibitors such as compound 9a (IC₅₀ = 0.29 nM, >3300-fold selectivity) and dual JAK/SYK inhibitor 6e (JAK3 IC₅₀ = 2.14 μM, SYK IC₅₀ = 7.10 μM) validate the synthetic tractability of the 5-substituted pyrrolo[2,3-d]pyrimidine scaffold [1][2]. The primary amine at C-5 enables direct amide bond formation, reductive amination, or sulfonamide coupling, accelerating SAR exploration [3].

Antifolate Discovery: De Novo Purine Biosynthesis

The 5-methanamine compound serves as a direct precursor for synthesizing classical and nonclassical antifolates with 5-substituted side chains. The dual GARFTase/AICARFTase inhibitor compound 8, reported in J. Med. Chem. (2013), achieved potent inhibition of de novo purine biosynthesis and ATP pool depletion, validating the 5-substituted pyrrolo[2,3-d]pyrimidine architecture as a productive antifolate scaffold [1]. The Eli Lilly patent EP 0 589 720 A2 further establishes regiospecific synthetic methodology employing 5-substituted intermediates for antineoplastic agent development [2].

PAK4 Inhibitor Development

7H-Pyrrolo[2,3-d]pyrimidine derivatives bearing 5-position modifications have yielded potent PAK4 inhibitors, with compound 5n achieving an enzymatic IC₅₀ of 2.7 nM and cellular IC₅₀ of 7.8 nM against the MV4-11 cell line [1]. The target compound's free N(7)–H and primary amine at C-5 provide two reactive sites for systematic exploration of PAK4 hinge-region binding and selectivity optimization.

N(7) Derivatization for Physicochemical Tuning

Because the target compound retains a free N(7)–H (in contrast to N-methylated analogs that reduce hydrogen-bond donor count by one), it is uniquely suited for programs requiring N(7) alkylation, arylation, or sulfonylation to modulate logP, solubility, and target engagement. The computed XLogP3 of -0.5 for the unsubstituted compound provides a favorable starting point for introducing lipophilic substituents while maintaining drug-like polarity [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis (C-5 vector)
Pyrrole C-5 primary amine handle
JAK/BTK/PAK4 isoform selectivity SAR
Antifolate research (de novo purine biosynthesis)
Step-economical intermediate for side-chain elaboration
Dual GARFTase/AICARFTase inhibition endpoint
PAK4 inhibitor development
Free N(7)–H and C-5 amine dual reactive sites
Enzymatic and cellular activity context
N(7) derivatization for property modulation
Free N(7)–H hydrogen-bond donor
LogP and solubility modulation review
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